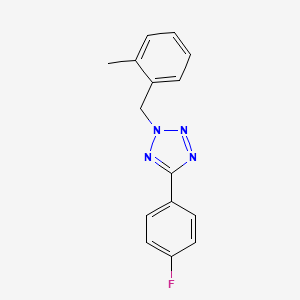
5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are a group of heterocyclic compounds containing a five-membered ring of four nitrogen atoms and one carbon atom. This particular compound features a fluorophenyl group and a methylbenzyl group attached to the tetrazole ring, making it a unique and interesting molecule for various scientific applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole typically involves the reaction of 4-fluorobenzyl chloride with 2-methylbenzylamine to form an intermediate, which is then reacted with sodium azide to produce the tetrazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like copper(I) iodide to facilitate the formation of the tetrazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学研究应用
5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- 5-(4-chlorophenyl)-2-(2-methylbenzyl)-2H-tetrazole
- 5-(4-bromophenyl)-2-(2-methylbenzyl)-2H-tetrazole
- 5-(4-methylphenyl)-2-(2-methylbenzyl)-2H-tetrazole
Uniqueness
5-(4-fluorophenyl)-2-(2-methylbenzyl)-2H-tetrazole is unique due to the presence of the fluorophenyl group, which can impart distinct chemical and biological properties compared to its analogs with different substituents. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research and industrial applications.
属性
IUPAC Name |
5-(4-fluorophenyl)-2-[(2-methylphenyl)methyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN4/c1-11-4-2-3-5-13(11)10-20-18-15(17-19-20)12-6-8-14(16)9-7-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILNIQQWSOUILEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2N=C(N=N2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49668435 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-(2-phenylethyl)acetamide hydrochloride](/img/structure/B5633790.png)
![8-(1H-indol-1-ylacetyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633798.png)
![(3R,4S)-4-cyclopropyl-N,N-dimethyl-1-[(1-prop-2-enylpyrazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B5633799.png)
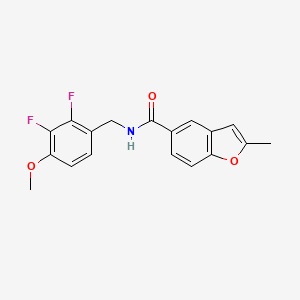
![1-methyl-2-oxo-8-(1,3-thiazol-4-ylmethyl)-1,8-diazaspiro[4.5]decane-4-carboxylic acid](/img/structure/B5633806.png)
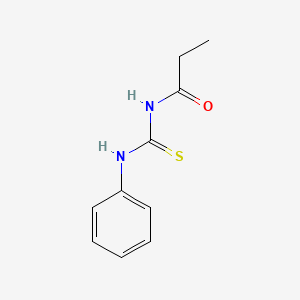
![4-benzyl-1-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5633818.png)
![2-isopropyl-5-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-4-methyl-1,3-thiazole](/img/structure/B5633826.png)
![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)
![(4-bromophenyl)(1-hydroxy-1,4,5,6,7,8-hexahydrocyclohepta[d]imidazol-2-yl)methanone](/img/structure/B5633855.png)
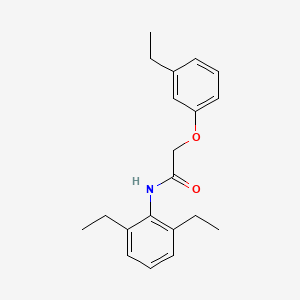
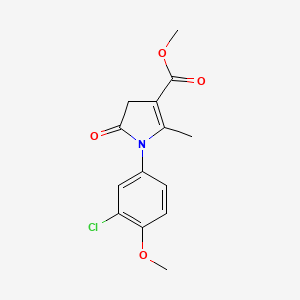

![3-chloro-N-[(1-phenylcyclopentyl)methyl]benzamide](/img/structure/B5633903.png)
